The 2-Naphthalenylmethyl Oxathiadiazole Derived from This Amidoxime Is 5‑Fold More Potent Than Ciglitazone in the db/db Mouse Model
The oxathiadiazole 2-oxide (compound 3) synthesized directly from n‑hydroxy‑2‑naphthalen‑2‑yl‑acetamidine via cyclization with thionyl chloride was identified as the most potent compound in the series. In the db/db mouse model of type 2 diabetes, compound 3 was approximately 5 times more potent than the clinical comparator ciglitazone (1) in reducing plasma glucose [1]. This 5‑fold potency advantage is a direct consequence of the 2‑naphthalenylmethyl substituent provided by the target amidoxime intermediate.
| Evidence Dimension | Antihyperglycemic potency in db/db mouse model |
|---|---|
| Target Compound Data | Oxathiadiazole 2-oxide derived from n‑hydroxy‑2‑naphthalen‑2‑yl‑acetamidine (compound 3): approximately 5× more potent than ciglitazone |
| Comparator Or Baseline | Ciglitazone (1), a thiazolidinedione antihyperglycemic agent |
| Quantified Difference | Approximately 5-fold greater potency (relative to ciglitazone) |
| Conditions | db/db (C57BL/KsJ) mouse model of type 2 (non-insulin dependent) diabetes mellitus; oral administration; plasma glucose reduction assay (Ellingboe et al., J. Med. Chem. 1992) |
Why This Matters
This quantitative result establishes that the amidoxime intermediate is the essential precursor to the most potent oxathiadiazole antihyperglycemic agent in the series, directly impacting lead optimization decisions in diabetes drug discovery programs that require this specific building block.
- [1] Ellingboe JW, Alessi TR, Dolak TM, Nguyen TT, Tomer JD, Guzzo F, Bagli JF, McCaleb ML. Antihyperglycemic activity of novel substituted 3H-1,2,3,5-oxathiadiazole 2-oxides. J Med Chem. 1992 Apr 3;35(7):1176-83. doi: 10.1021/jm00085a002. PMID: 1560432. View Source
